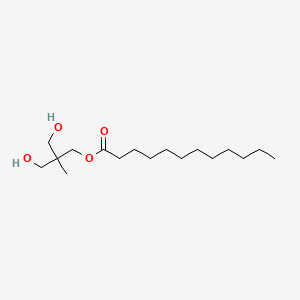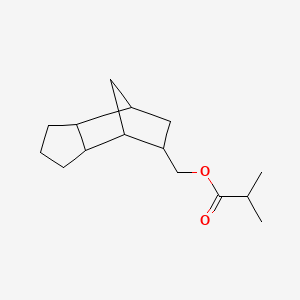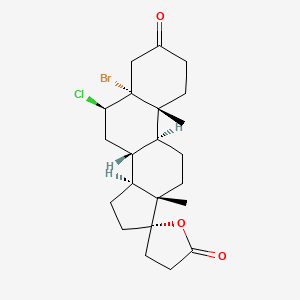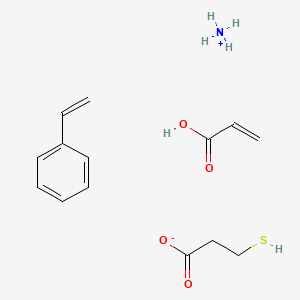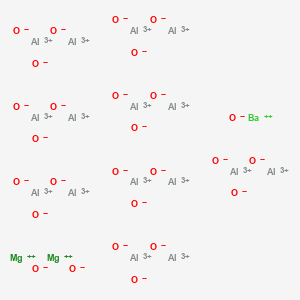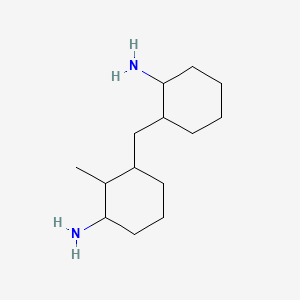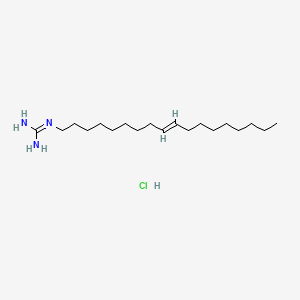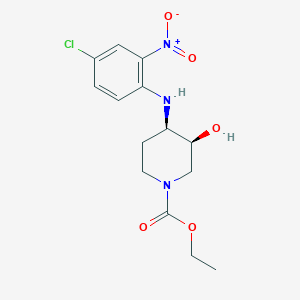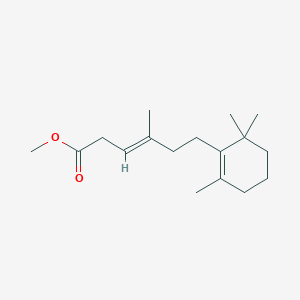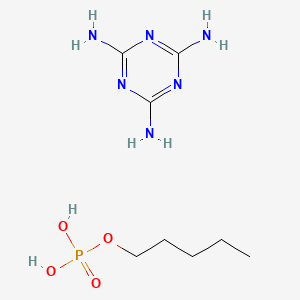
Bis(1H-benzimidazole-1-pentylammonium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1H-benzimidazole-1-pentylammonium) sulphate is a heterocyclic organic compound with the molecular formula C24H36N6O4S and a molecular weight of 504.64544 g/mol . This compound is composed of two benzimidazole rings, each attached to a pentylammonium group, and is paired with a sulphate anion. Benzimidazoles are known for their broad spectrum of biological activities and are used in various fields such as medicinal chemistry, catalysis, and materials science .
Vorbereitungsmethoden
The synthesis of Bis(1H-benzimidazole-1-pentylammonium) sulphate typically involves the reaction of benzimidazole with pentylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with sulphuric acid to form the sulphate salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Bis(1H-benzimidazole-1-pentylammonium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bis(1H-benzimidazole-1-pentylammonium) sulphate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Bis(1H-benzimidazole-1-pentylammonium) sulphate involves its interaction with specific molecular targets and pathways. The benzimidazole rings can mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins. This interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it effective against various pathogens and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Bis(1H-benzimidazole-1-pentylammonium) sulphate can be compared with other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic drug.
Bendamustine: Used in cancer chemotherapy.
Omeprazole: Used as a proton pump inhibitor for treating acid-related disorders.
Eigenschaften
CAS-Nummer |
98071-99-9 |
|---|---|
Molekularformel |
C24H36N6O4S |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
N-pentylbenzimidazol-1-amine;sulfuric acid |
InChI |
InChI=1S/2C12H17N3.H2O4S/c2*1-2-3-6-9-14-15-10-13-11-7-4-5-8-12(11)15;1-5(2,3)4/h2*4-5,7-8,10,14H,2-3,6,9H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
ONURNBREDJHPNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNN1C=NC2=CC=CC=C21.CCCCCNN1C=NC2=CC=CC=C21.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


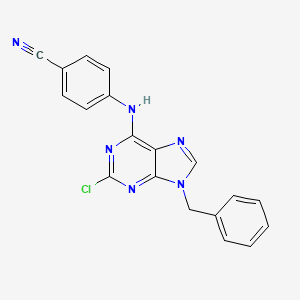
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
